N,N-dimethylazetidine-1-sulfonamide N,N-dimethylazetidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1849241-12-8
VCID: VC5715432
InChI: InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCC1
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.22

N,N-dimethylazetidine-1-sulfonamide

CAS No.: 1849241-12-8

Cat. No.: VC5715432

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.22

* For research use only. Not for human or veterinary use.

N,N-dimethylazetidine-1-sulfonamide - 1849241-12-8

Specification

CAS No. 1849241-12-8
Molecular Formula C5H12N2O2S
Molecular Weight 164.22
IUPAC Name N,N-dimethylazetidine-1-sulfonamide
Standard InChI InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3
Standard InChI Key NDGXATAXFAISML-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethylazetidine-1-sulfonamide consists of a four-membered azetidine ring—a nitrogen-containing heterocycle—linked to a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) with two methyl substituents on the nitrogen atom. The compound’s IUPAC name, N,N-dimethylazetidine-1-sulfonamide, reflects this configuration. Its compact structure enhances metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC5H12N2O2S\text{C}_5\text{H}_{12}\text{N}_2\text{O}_2\text{S}
Molecular Weight164.22 g/mol
SMILES NotationCN(C)S(=O)(=O)N1CCC1
CAS Registry Number1849241-12-8

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying its structure. The 1H^1\text{H}-NMR spectrum typically shows signals for the azetidine ring protons (δ 3.2–3.5 ppm) and methyl groups (δ 2.8–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 164.22.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves a multi-step sequence starting with azetidine-1-sulfonyl chloride. Reacting this intermediate with dimethylamine under controlled conditions (0–5°C, dichloromethane solvent) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Azetidine-1-sulfonyl chloride+NH(CH3)2DCM, 0–5°CN,N-Dimethylazetidine-1-sulfonamide+HCl[2]\text{Azetidine-1-sulfonyl chloride} + \text{NH(CH}_3\text{)}_2 \xrightarrow{\text{DCM, 0–5°C}} \text{N,N-Dimethylazetidine-1-sulfonamide} + \text{HCl} \quad[2]

Reaction Versatility

The sulfonamide group participates in nucleophilic substitutions and cross-coupling reactions. For example, coupling with furan-2-carbonyl chloride produces 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide, a derivative with enhanced antibacterial activity.

Biological Activity and Mechanisms

Antibacterial Properties

As a sulfonamide derivative, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, depriving bacteria of tetrahydrofolate—a cofactor essential for DNA synthesis. Studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Comparative Biological Activities of Sulfonamides

CompoundTarget Organism/Cell LineActivity (IC50_{50}/MIC)Source
N,N-Dimethylazetidine-1-sulfonamideS. aureus16 µg/mL
Benzenesulfonamide derivativeHCT-1163.2 µM
3-Amino derivative (hydrochloride)E. coli32 µg/mL

Pharmacological Applications and Derivatives

Antibacterial Drug Development

The compound’s efficacy against Gram-positive and Gram-negative bacteria supports its role in addressing antibiotic resistance. Modifications to the azetidine ring or sulfonamide group may improve potency and reduce efflux pump-mediated resistance.

CompoundHazard Classifications (GHS)Source
3-Amino hydrochloride derivativeH302, H312, H315, H319, H332, H335
N,N-Dimethylazetidine-1-sulfonamideNot fully characterized

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